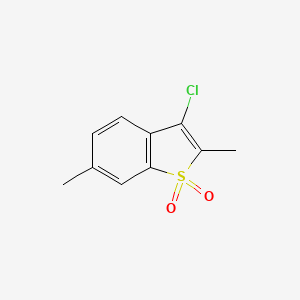

![molecular formula C16H14ClN3O2S B5506023 5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives closely related to the compound, such as 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, has been explored to study their anticancer effects. These derivatives were synthesized through variations in the functional group at the C-terminal, leading to compounds bearing an amide moiety. The chemical structures were confirmed through NMR, IR, and mass spectra analysis, highlighting the role of electron-donating groups on the thiazolidinone moiety in exhibiting moderate to strong antiproliferative activity (Chandrappa et al., 2009).

Molecular Structure Analysis

A detailed comparison between observed and DFT calculations on the structure of similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported. The study included spectroscopic techniques and single-crystal X-ray diffraction to characterize the crystal and molecular structure, providing insights into the bond lengths, angles, and electronic properties of the compound (Kerru et al., 2019).

Chemical Reactions and Properties

Research into the chemical reactions of thiadiazole derivatives under microwave irradiation has led to the synthesis of various compounds, illustrating the reactivity and potential modifications available for such chemicals. The microwave-assisted reactions have proven efficient for synthesizing a range of derivatives, showcasing the diverse chemical properties and reactivity patterns of these molecules (Li et al., 2001).

Physical Properties Analysis

The physical properties of related compounds, such as their crystallization, have been examined. For example, the analysis of 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide revealed two independent molecules in the asymmetric unit, with the cyclohexyl ring adopting a chair conformation. This study contributes to understanding the physical characteristics, such as crystallization and molecular conformation, of similar compounds (Mo et al., 2011).

Chemical Properties Analysis

The exploration of straightforward synthesis methods for thiadiazole derivatives, aiming at novel heterocyclic compounds with insecticidal activity, sheds light on the chemical versatility and potential applications of these molecules. The synthesized compounds were evaluated for their insecticidal activity, highlighting the chemical properties and potential utility of thiadiazole derivatives in agricultural applications (Mohamed et al., 2020).

科学的研究の応用

Antimicrobial and Antifungal Properties

Compounds related to 5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide have shown potential as antimicrobial agents. For example, a study has synthesized and analyzed the antimicrobial activity of formazans derived from a similar Mannich base, demonstrating moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral Activities

Another study focused on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related, revealed that some derivatives exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

Anticancer Potential

Research into thiadiazole compounds, similar to the 5-(2-chlorophenyl) derivative, has indicated potential anticancer properties. For instance, certain Schiff’s bases containing a thiadiazole scaffold and benzamide groups showed promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Anti-inflammatory and Antinociceptive Effects

Derivatives with structures similar to 5-(2-chlorophenyl) furamide have been synthesized and evaluated for their anti-inflammatory and antinociceptive properties. Certain derivatives displayed significant activity in tests like tail-flick technique and carrageenan-induced paw edema test (Selvam, Karthik, Palanirajan, & Ali, 2012).

Electronic and Structural Analysis

Studies have also been conducted on the crystal and molecular structure of related compounds, employing techniques like spectroscopy and X-ray diffraction. These analyses offer insights into the electronic properties and potential applications of these compounds in fields like nonlinear optics (Kerru et al., 2019).

Development of Novel Pharmacophores

Researchers have used compounds structurally related to 5-(2-chlorophenyl) furamide to develop new pharmacophores with potential therapeutic applications. These studies involve synthesizing novel compounds and evaluating their biological activities, including their anticancer potential (Gomha et al., 2017).

将来の方向性

特性

IUPAC Name |

5-(2-chlorophenyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-10-15(23-19-18-10)9-20(2)16(21)14-8-7-13(22-14)11-5-3-4-6-12(11)17/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVQNALAKIMCFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CN(C)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

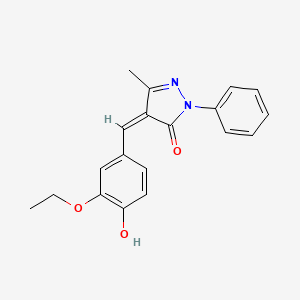

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

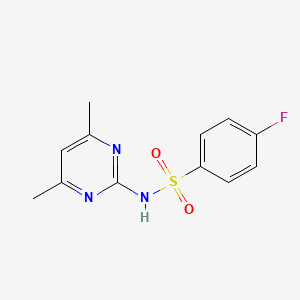

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)